molecular formula C13H12N4O B3057810 1-(3,5-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 852840-43-8

1-(3,5-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B3057810
CAS No.: 852840-43-8
M. Wt: 240.26
InChI Key: PJQFZUZMLYDYIR-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a 3,5-dimethylphenyl group attached to it.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of two methyl groups on the phenyl ring may enhance its lipophilicity and interaction with biological targets .

Properties

CAS No.

852840-43-8

Molecular Formula

C13H12N4O

Molecular Weight

240.26

IUPAC Name

1-(3,5-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C13H12N4O/c1-8-3-9(2)5-10(4-8)17-12-11(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)

InChI Key

PJQFZUZMLYDYIR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=O)NC=N3)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=O)NC=N3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Charged 300.0 g of formamide into a 2.0 L 4 necked round bottom flask connected to a mechanical stirrer, thermo meter socket, and condenser under nitrogen atmosphere. 90.0 g (0.39 mol) of 5-Amino-1-(3,5-dimethyl-phenyl)-1H-pyrazole-4-carboxylic acid amide (Compound No. 77) was charged. Reaction mass temperature was raised to reflux (185-195° C.). Maintained the mass temperature at reflux for 60-90 min. Reaction mass temperature was cooled to 140-150° C. 900.0 ml of water was added slowly at maintaining the mass temperature 80-150° C. Maintained the mass temperature at 80-90° C. for 45-60 min. Reaction mass temperature was cooled to 25-30° C. Maintained the mass temperature at 25-30° C. for 90-120 min. Solid was filtered and solid was washed with 150.0 ml of water. 500.0 ml of DM Water and wet crude compound were charged into a 2.0 L 4 necked round bottom flask connected to a mechanical stirrer, thermo meter socket, and condenser. Mass temperature was raised to reflux. Maintained the mass temperature at reflux for 75-90 min and mass temperature was cooled to 25-30° C. Maintained the mass temperature at 25-30° C. for 90-120 min. Solid was filtered and solid was washed with 100.0 ml of water. Compound was dried under vacuum at 60-65° C. Dry weight of the compound: 65.0 g (yield 69.21%)
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
4
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
solvent
Reaction Step Three

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